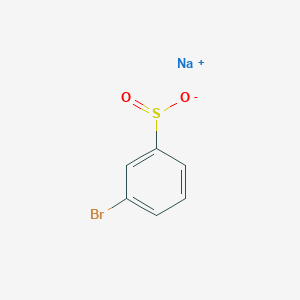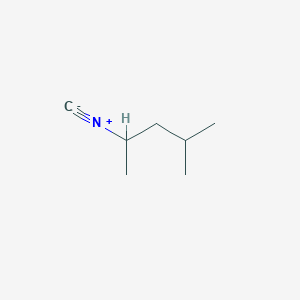
N-Boc-3-amino-2-allylpropionic acid DCHA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-amino-2-allylpropionic acid DCHA salt is a chemical compound with the molecular formula C23H42N2O4 and a molecular weight of 410.59. This compound is primarily used in proteomics research and serves as a biochemical reagent. It is known for its stability and reactivity, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-amino-2-allylpropionic acid DCHA salt typically involves the following steps:
Protection of the amino group: The amino group of 3-amino-2-allylpropionic acid is protected using a Boc (tert-butoxycarbonyl) group to form N-Boc-3-amino-2-allylpropionic acid.
Formation of the DCHA salt: The protected amino acid is then reacted with DCHA (N,N-Diisopropylethylamine) to form the DCHA salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions: N-Boc-3-amino-2-allylpropionic acid DCHA salt can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the double bond in the allyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed:
Oxidation: Allyl propionic acid derivatives.
Reduction: Propionic acid derivatives without the double bond.
Substitution: Amino acid derivatives with different functional groups.
科学的研究の応用
N-Boc-3-amino-2-allylpropionic acid DCHA salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-Boc-3-amino-2-allylpropionic acid DCHA salt exerts its effects depends on its specific application. In proteomics research, it may act as a reagent to modify proteins or peptides, facilitating the study of their structure and function. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being investigated.
類似化合物との比較
N-Boc-3-amino-2-allylpropionic acid DCHA salt is unique due to its stability and reactivity. Similar compounds include:
N-Boc-3-amino-2-methylpropionic acid DCHA salt: Similar structure but with a methyl group instead of an allyl group.
N-Boc-3-amino-2-ethylpropionic acid DCHA salt: Similar structure but with an ethyl group instead of an allyl group.
These compounds differ in their reactivity and the types of reactions they undergo, making this compound particularly valuable in specific applications.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h11-13H,1-10H2;5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDFSXUDBGKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)

